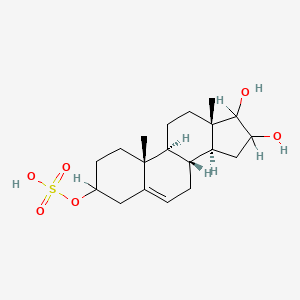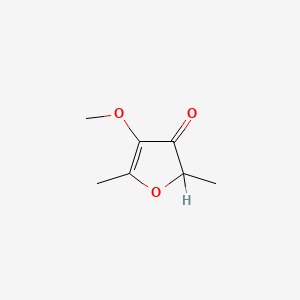
2,5-Dimetil-4-metoxí-3(2H)-furanona
Descripción general
Descripción
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMF) is a natural product found in a variety of plants and fruits, including apples, blueberries, and strawberries. It has been studied extensively in recent years due to its wide range of potential applications. DMF is a derivative of furan, which is a five-membered aromatic heterocyclic compound. It is a colorless, volatile, and non-toxic compound with a pleasant aroma.
Aplicaciones Científicas De Investigación
Industria alimentaria: Mejora del sabor
2,5-Dimetil-4-metoxí-3(2H)-furanona: se utiliza ampliamente en la industria alimentaria por sus propiedades de mejora del sabor. Imparte un aroma dulce y a caramelo que es particularmente valioso en los aromatizantes de frutas . Por ejemplo, se sintetiza mediante cultivos de tejidos de fresa para realzar el sabor natural de la fruta . Este compuesto también se utiliza en varios alimentos procesados para mejorar los perfiles de sabor y crear un producto más atractivo para los consumidores.
Cosméticos: Componente de fragancia
En la industria cosmética, esta furanona sirve como componente de fragancia debido a su aroma dulce y agradable . Se encuentra en perfumes, lociones y otros productos de cuidado personal. El compuesto ayuda a crear un aroma duradero y distintivo que puede contribuir al atractivo sensorial de los productos cosméticos.
Agricultura: Cultivo de tejidos vegetales
La investigación agrícola utiliza este compuesto en el cultivo de tejidos vegetales para mejorar el perfil de sabor de las especies cultivadas, como las fresas . Al tratar los cultivos vegetales con bacterias específicas, se aumenta la síntesis de esta furanona, lo que conduce a un sabor más pronunciado y deseable en la fruta cosechada.
Ciencia de materiales: Aditivos modificadores del olor
En la ciencia de materiales, se investiga esta furanona por su potencial como aditivo modificador del olor en varios productos, incluidos plásticos y textiles . Podría utilizarse para enmascarar olores desagradables o impartir una fragancia específica a los materiales, mejorando su atractivo para los consumidores.
Química analítica: Estándar para la calibración
Por último, en química analítica, This compound se emplea como estándar analítico para fines de calibración . Ayuda a garantizar la exactitud y precisión de los sistemas cromatográficos cuando se analizan compuestos volátiles en mezclas complejas.
Safety and Hazards
2,5-Dimethyl-4-methoxy-3(2H)-furanone is classified as a combustible liquid . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Análisis Bioquímico
Biochemical Properties
2,5-Dimethyl-4-methoxy-3(2H)-furanone plays a significant role in biochemical reactions, particularly in the biosynthesis of flavor compounds. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is synthesized by strawberry tissue cultures treated with Methylobacterium . The compound’s interactions with enzymes such as furanone synthase are crucial for its formation and stability. These interactions often involve the transfer of methyl groups and the formation of furanone rings, which are essential for its characteristic aroma.
Cellular Effects
2,5-Dimethyl-4-methoxy-3(2H)-furanone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In strawberry tissue cultures, the compound has been shown to enhance the biosynthesis of flavor compounds . It may also affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic activity. These effects can result in the modulation of cellular functions, such as growth, differentiation, and response to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethyl-4-methoxy-3(2H)-furanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dimethyl-4-methoxy-3(2H)-furanone has a limited shelf life and may degrade over time, affecting its potency and efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular metabolism and function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 2,5-Dimethyl-4-methoxy-3(2H)-furanone vary with different dosages in animal models. At low doses, the compound may enhance flavor biosynthesis and metabolic activity without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation to the skin, eyes, and respiratory tract . Threshold effects observed in these studies indicate that there is a safe dosage range for the compound, beyond which it may cause harm to the organism.
Propiedades
IUPAC Name |
4-methoxy-2,5-dimethylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-6(8)7(9-3)5(2)10-4/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMKGHMLPVDSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=C(O1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863316 | |
| Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, carmellic, burnt sugar, aroma | |
| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
221.00 to 222.00 °C. @ 760.00 mm Hg | |
| Record name | Mesifurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fats; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.091-1.097 | |
| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4077-47-8 | |
| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4077-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004077478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,5-dimethylfuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-4-METHOXY-3(2H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3241BIM975 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mesifurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,5-Dimethyl-4-methoxy-3(2H)-furanone and why is it important?
A1: 2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as mesifurane, is a naturally occurring aroma compound found in various fruits and berries, including strawberries, mangoes, and pineapples. It is known for its potent, sweet, caramel-like aroma, contributing significantly to the overall flavor profile of these fruits. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What is the relationship between 2,5-Dimethyl-4-methoxy-3(2H)-furanone and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF)?
A2: 2,5-Dimethyl-4-methoxy-3(2H)-furanone is the methylated derivative of HDMF, also known as furaneol. In strawberries, HDMF is converted to mesifurane by the enzyme Fragaria x ananassa O-methyltransferase (FaOMT) during fruit ripening. [, ]
Q3: What are the key structural features of 2,5-Dimethyl-4-methoxy-3(2H)-furanone?
A3: 2,5-Dimethyl-4-methoxy-3(2H)-furanone is a cyclic compound containing a furanone ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It has two methyl groups at positions 2 and 5, a methoxy group at position 4, and a keto-enol tautomerism at positions 3 and 2. [, ]
Q4: How does the presence of a keto-enol tautomerism in 2,5-Dimethyl-4-methoxy-3(2H)-furanone impact its properties?
A4: The keto-enol tautomerism contributes to the compound's racemization, meaning it can exist as a mixture of two enantiomers (mirror-image molecules). This can influence its odor activity, with different enantiomers potentially exhibiting varying odor thresholds and characteristics. []
Q5: What analytical techniques are commonly used to identify and quantify 2,5-Dimethyl-4-methoxy-3(2H)-furanone in fruits?
A5: Several techniques are used, with the most common being Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Olfactometry (GC-O). These methods are crucial for characterizing the aroma profiles of various fruits and studying the factors influencing flavor compound production. [, , , , , , , , , , , , ]
Q6: Are there differences in the aroma profiles of fruits grown under different conditions?
A6: Yes, environmental factors like rain-shelter cultivation can significantly influence the volatile compound accumulation in fruits. For instance, studies on 'Shuijing' grapes demonstrated that rain-shelter cultivation led to a decrease in mesifurane concentration during the late maturation phase. []
Q7: How does the concentration of 2,5-Dimethyl-4-methoxy-3(2H)-furanone vary within a single fruit?
A7: Studies on pineapples revealed that the concentration of volatile compounds, including mesifurane, can vary significantly along the fruit's central axis. The bottom section generally exhibited a higher concentration compared to the top section, likely due to differences in ripening stages and sugar content. []
Q8: How does storage affect the levels of 2,5-Dimethyl-4-methoxy-3(2H)-furanone and other aroma compounds in fruit products?
A8: Storage conditions significantly impact the aroma profile of fruit products. Research on strawberry juice showed a decline in the "fresh flavor" attribute and an increase in "off-flavor" during storage, particularly at higher temperatures. This was linked to changes in the concentration of certain volatiles, including 2,5-Dimethyl-4-methoxy-3(2H)-furanone, which was positively correlated with "fresh flavor" and negatively correlated with "off-flavor". []
Q9: Is it possible to distinguish between naturally occurring and synthetic 2,5-Dimethyl-4-methoxy-3(2H)-furanone?
A9: Yes, analyzing the stable isotope ratios of carbon (δ13C) and hydrogen (δ2H) using techniques like HRGC-C/P-IRMS allows differentiation between 2,5-Dimethyl-4-methoxy-3(2H)-furanone from natural sources (like pineapples) and those produced synthetically or through biotechnology. Natural compounds typically display a wider range of isotopic values due to variations in their biosynthetic pathways and environmental factors. []
Q10: What are the potential applications of 2,5-Dimethyl-4-methoxy-3(2H)-furanone?
A10: Due to its potent and pleasant aroma, 2,5-Dimethyl-4-methoxy-3(2H)-furanone is widely used as a flavoring agent in the food and beverage industry. It is also utilized in cosmetics and perfumes to impart fruity and caramel-like notes. []
Q11: Can genetic modification be used to alter the flavor profile of fruits, particularly in relation to 2,5-Dimethyl-4-methoxy-3(2H)-furanone?
A11: Research suggests that manipulating the expression of genes involved in the biosynthesis of flavor compounds can alter a fruit's aroma profile. For example, modifying the expression of FaOMT in strawberries resulted in changes in the levels of both HDMF and 2,5-Dimethyl-4-methoxy-3(2H)-furanone, demonstrating the potential for genetic engineering to enhance flavor characteristics. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


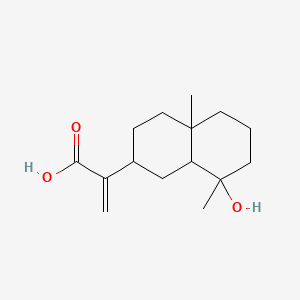

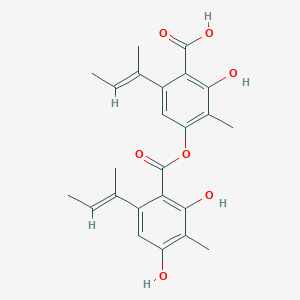
![4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B1214113.png)
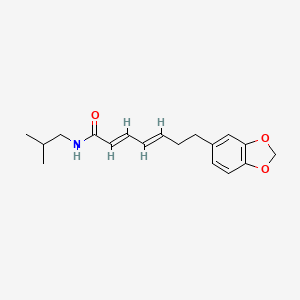

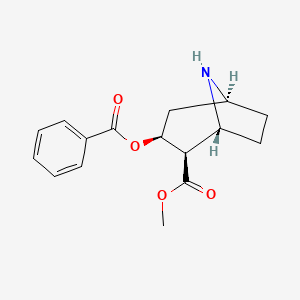
![5-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1214118.png)
![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)
![3-[[(1-tert-butyl-5-tetrazolyl)methyl-(thiophen-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one](/img/structure/B1214120.png)
![[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1214122.png)
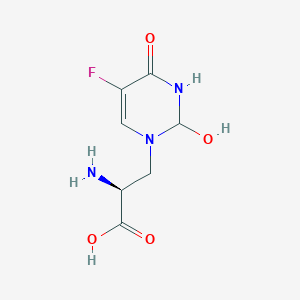
![2-[[2,3-Dihydro-1,4-benzodioxin-6-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1214125.png)
